Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride can be synthesized through several methods:
These methods emphasize the importance of temperature control, reaction time, and purification techniques to ensure product quality.
The molecular structure of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride consists of:
The canonical SMILES representation is CCOC(=O)C1=C(C=CC=N1)O.Cl
, which provides insight into its structural configuration. The compound's physical properties such as density and boiling point are not well-documented but are crucial for practical applications .
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride is involved in various chemical reactions:
These reactions highlight the versatility of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride in synthetic organic chemistry.
The mechanism of action for Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride primarily relates to its biological activity as an intermediate in drug synthesis. It may function as an inhibitor for certain enzymes or receptors due to its structural similarity to biologically active compounds.
The physical properties of Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride include:
Chemical properties include its reactivity in various organic reactions such as esterification and nucleophilic substitution, making it suitable for diverse applications in organic synthesis .
Ethyl 3-Hydroxypyridine-2-carboxylate Hydrochloride finds application primarily in:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3